8-Trifluoromethoxyquinoline-5-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid involves various chemical reactions. One of the key reactions involved is the Suzuki-Miyaura coupling, which is a versatile tool for forming carbon-carbon bonds, a fundamental step in the synthesis of many complex molecules.Molecular Structure Analysis
The molecular formula of 8-Trifluoromethoxyquinoline-5-boronic acid is C10H7BF3NO3 . It consists of a quinoline ring with a trifluoromethoxy group at the 8th position and a boronic acid group at the 5th position .Chemical Reactions Analysis
Boronic acids, such as 8-Trifluoromethoxyquinoline-5-boronic acid, can participate in Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.Physical And Chemical Properties Analysis
8-Trifluoromethoxyquinoline-5-boronic acid has a molecular weight of 256.98 . It is a solid at room temperature . The predicted boiling point is 378.6±52.0 °C .Scientific Research Applications
pH-Sensing Properties
8-Hydroxyquinoline-substituted boron-dipyrromethene derivatives have been synthesized and characterized, demonstrating OFF-ON-OFF type of pH-sensing properties. This feature is attributed to photoinduced intramolecular electron transfer, making these compounds the first of their kind for pH-dependent fluorescent sensors. The fluorescence properties depend on the molecular structure, providing insight into the effect of configuration on such properties (Chen et al., 2011).
Heavy Metal Ion Sensing
A novel 8-hydroxyquinoline derivative with appended boron-dipyrromethene function displays Hg2+-selective fluoroionophoric properties. It efficiently quenches fluorescence with Hg2+ ions and changes the color of the solution visibly, demonstrating its potential as a selective chromogenic and fluorescent sensor for heavy metal ions (Moon et al., 2004).
Luminescence Properties
Studies on boron complexes with 8-hydroxyquinolin-5-sulfonate have revealed interesting luminescence properties. These complexes exhibit bluish-green emission in the solution and demonstrate positive solvatofluorochromism due to intramolecular charge transfer. Theoretical studies and spectroscopic analysis provide valuable insights into the emission behavior of these complexes (Ruelas-Álvarez et al., 2022).
Electroluminescent Properties
Luminescent organoboron complexes featuring substituted 8-quinolinolates as chelating ligands have been synthesized, showing potential for electroluminescent applications. These complexes exhibit unique electronic and electroluminescent properties, making them suitable for use in light-emitting devices (Kappaun et al., 2006).
High Affinity for Diols
Isoquinolinylboronic acids have shown high affinities for diol-containing compounds at physiological pH, indicating potential for applications in sensors. This research uncovers the binding abilities of these boronic acids, coupled with significant fluorescence changes, enhancing our understanding of boronic acid-diol interactions (Cheng et al., 2010).
Safety And Hazards
8-Trifluoromethoxyquinoline-5-boronic acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
[8-(trifluoromethoxy)quinolin-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZERWIWJDFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674737 | |
Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Trifluoromethoxyquinoline-5-boronic acid | |
CAS RN |
1072951-46-2 | |
Record name | B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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